cis-2-Methylaconitate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6061-93-4 |
|---|---|
Molecular Formula |
C7H8O6 |
Molecular Weight |
188.13 g/mol |
IUPAC Name |
(Z)-but-2-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b4-3- |
InChI Key |
NUZLRKBHOBPTQV-ARJAWSKDSA-N |
SMILES |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C/C(=C(\CC(=O)O)/C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
Other CAS No. |
6061-93-4 |
physical_description |
Solid |
Synonyms |
alpha-methyl-cis-aconitate alpha-methylaconitate cis-2-butene-1,2,3-tricarboxylic acid |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Integration of Cis 2 Methylaconitate
The 2-Methylcitric Acid Cycle (2-MCC)
The 2-methylcitric acid cycle (2-MCC) is a critical metabolic pathway found in a wide range of microorganisms, from bacteria to fungi. researchgate.netplos.org Its primary function is the catabolism of propionate (B1217596), a short-chain fatty acid that can be toxic at high concentrations, by converting it into pyruvate (B1213749) and succinate (B1194679). wikipedia.orgnih.gov These products can then be utilized in central carbon metabolism for energy production and biosynthesis. wikipedia.orgmdpi.com
Role of cis-2-Methylaconitate as an Intermediate in Propionate Catabolism
This compound is a key intermediate in the 2-MCC. mimedb.org It is formed from the dehydration of 2-methylcitrate, a reaction catalyzed by the enzyme 2-methylcitrate dehydratase. researchgate.netnih.gov Subsequently, this compound is hydrated to form 2-methylisocitrate by the action of an aconitase enzyme. researchgate.netnih.gov This isomerization is a crucial step that prepares the molecule for the final cleavage reaction of the cycle. The conversion of propionyl-CoA to pyruvate via the 2-MCC is essential for detoxifying the cell from inhibitory levels of propionyl-CoA. wikipedia.orgmdpi.com
Canonical 2-MCC Pathway in Microorganisms (e.g., Salmonella enterica, Escherichia coli)
In bacteria like Salmonella enterica and Escherichia coli, the enzymes for the 2-MCC are typically encoded by the prpBCDE operon. researchgate.netnih.gov The process begins with the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate, catalyzed by 2-methylcitrate synthase (PrpC). nih.govresearchgate.net The enzyme 2-methylcitrate dehydratase (PrpD) then catalyzes the dehydration of (2S,3S)-2-methylcitrate to this compound. researchgate.net Following this, the tricarboxylic acid (TCA) cycle enzyme aconitase (AcnB) facilitates the hydration of this compound to (2R,3S)-2-methylisocitrate. researchgate.netnih.gov Finally, 2-methylisocitrate lyase (PrpB) cleaves (2R,3S)-2-methylisocitrate into pyruvate and succinate. nih.govnih.gov
Alternative Routes of 2-Methylaconitate Generation (e.g., AcnD/PrpF pathway in Shewanella oneidensis)
Some microorganisms, such as Shewanella oneidensis, utilize an alternative pathway for the conversion of 2-methylcitrate that involves two enzymes, AcnD and PrpF, instead of the single PrpD enzyme. researchgate.netplos.org In this variation, AcnD, an aconitase-like dehydratase, converts 2-methylcitrate to an isomer of 2-methyl-cis-aconitate, likely 4-methyl-cis-aconitate. plos.orgnih.govosti.gov The PrpF protein then acts as an isomerase to convert this product into the canonical this compound. plos.orgosti.govuniprot.org This this compound can then enter the standard 2-MCC pathway to be converted to 2-methylisocitrate by a housekeeping aconitase. plos.orgosti.gov This two-step process highlights the metabolic diversity among bacteria for propionate catabolism. researchgate.net
Interconnections and Crosstalk with Central Carbon Metabolism
The 2-MCC does not operate in isolation; it is intricately linked with the central carbon metabolic network, ensuring the efficient use of carbon sources and maintaining metabolic homeostasis.
Relationship with the Tricarboxylic Acid (TCA) Cycle (Krebs Cycle)
The 2-MCC and the TCA cycle are closely intertwined. wikipedia.org They share common intermediates and enzymes. wikipedia.org For instance, oxaloacetate, a key component of the TCA cycle, is a substrate for the first step of the 2-MCC. researchgate.net Furthermore, succinate, one of the end products of the 2-MCC, is a direct intermediate of the TCA cycle. wikipedia.orgnih.gov This connection allows the cell to channel carbon from propionate into the central energy-generating pathway. researchgate.net Additionally, the aconitase enzyme, which catalyzes the conversion of citrate (B86180) to isocitrate in the TCA cycle, is also responsible for the hydration of this compound in the 2-MCC. nih.govnih.gov
Interplay with Glyoxylate (B1226380) Cycle and Other Anaplerotic Reactions
The 2-MCC also exhibits crosstalk with the glyoxylate cycle, another key metabolic pathway, particularly in pathogenic fungi and some bacteria. mdpi.comresearchgate.net Both cycles are involved in the utilization of non-preferred carbon sources. mdpi.com The glyoxylate cycle allows for the net conversion of acetyl-CoA to succinate, which can then be used for gluconeogenesis. mdpi.com The 2-MCC, by producing succinate and pyruvate from propionyl-CoA, provides additional entry points into the central metabolic pathways. wikipedia.orgmdpi.com In some organisms, the isocitrate lyase of the glyoxylate cycle can also function as a 2-methylisocitrate lyase, highlighting the enzymatic overlap and regulatory connections between these two pathways. nih.govfrontiersin.org This interplay ensures metabolic flexibility, allowing organisms to adapt to different carbon environments. researchgate.net
Propanoate Metabolism and its Regulation via the 2-Methylcitrate Cycle
Propanoate metabolism is a critical biochemical process for the utilization and detoxification of propionate, a common short-chain fatty acid (SCFA). cam.ac.uk Propionate is produced in significant amounts by the fermentation of dietary fibers in the mammalian gut and also results from the breakdown of odd-chain fatty acids, cholesterol, and certain amino acids. cam.ac.ukontosight.ai While it serves as a valuable carbon source, its accumulation can be toxic to cells. cam.ac.ukwikipedia.org In many bacteria, fungi, and yeast, the primary pathway for metabolizing propionate is the 2-methylcitrate cycle (2-MCC). cam.ac.ukresearchgate.netplos.org This cycle converts the potentially harmful propionyl-CoA into pyruvate and succinate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. wikipedia.orgresearchgate.netnih.gov
The regulation of propanoate metabolism via the 2-MCC is essential for cellular homeostasis. In several bacteria, the expression of the genes encoding the cycle's enzymes (the prp genes) is controlled by transcriptional regulators. cam.ac.uk For instance, in Salmonella enterica, a regulator known as PrpR is activated by 2-methylcitrate, an early intermediate in the cycle. cam.ac.uk This binding induces the transcription of the 2-MCC genes, ensuring the pathway is active when propionate is available, thereby preventing the buildup of toxic metabolites. cam.ac.uk The compound this compound is a key intermediate within this metabolic route, formed during the isomerization of 2-methylcitrate to 2-methylisocitrate. nih.govnih.govresearchgate.net
Propionyl-CoA Conversion and Methylcitrate Formation
The entry of propionate into the 2-methylcitrate cycle begins with its activation to a more chemically reactive form, propionyl-CoA. cam.ac.ukwikipedia.org This initial step is often catalyzed by propionyl-CoA synthetase. cam.ac.uk The core reaction sequence leading to the formation of this compound involves two key enzymatic steps:
Methylcitrate Formation : Propionyl-CoA is condensed with oxaloacetate in a reaction catalyzed by the enzyme 2-methylcitrate synthase (PrpC). cam.ac.ukwikipedia.orgnih.gov This reaction forms the seven-carbon tricarboxylic acid, (2S,3S)-2-methylcitrate. nih.govnih.govresearchgate.net This step is a critical entry point into the cycle and is analogous to the citrate synthase reaction in the TCA cycle. cam.ac.ukwikipedia.org
Dehydration to this compound : The newly formed 2-methylcitrate is then dehydrated by the enzyme 2-methylcitrate dehydratase (PrpD). nih.govuniprot.orgebi.ac.uk This enzyme specifically removes a water molecule from (2S,3S)-methylcitrate to yield this compound. nih.govnih.govuniprot.org The product, this compound, is so named due to its ability to form a cyclic anhydride (B1165640) at low pH. nih.govresearchgate.net In some microorganisms, this dehydration is accomplished by a different set of enzymes, AcnD and PrpF, where AcnD first converts 2-methylcitrate to 4-methyl-cis-aconitate, which is then isomerized to 2-methyl-cis-aconitate by PrpF. cam.ac.ukplos.org
The subsequent step in the cycle involves the hydration of this compound to (2R,3S)-2-methylisocitrate, a reaction catalyzed by the TCA cycle enzyme aconitase (AcnB). nih.govresearchgate.net This isomerization is crucial for preparing the molecule for the final cleavage reaction.
Table 1: Key Enzymes in the Initial Phase of the 2-Methylcitrate Cycle
| Enzyme Name | Abbreviation | Function | Substrate(s) | Product |
|---|---|---|---|---|
| 2-Methylcitrate Synthase | PrpC | Condenses propionyl-CoA and oxaloacetate | Propionyl-CoA, Oxaloacetate, Water | (2S,3S)-2-Methylcitrate, CoA |
| 2-Methylcitrate Dehydratase | PrpD | Dehydrates 2-methylcitrate | (2S,3S)-2-Methylcitrate | This compound, Water |
Catabolism of Short-Chain Fatty Acids
The 2-methylcitrate cycle, featuring this compound as an intermediate, is a central pathway in the catabolism of short-chain fatty acids (SCFAs), particularly those that generate propionyl-CoA. uniprot.orgebi.ac.ukuniprot.org While even-chain fatty acids are broken down exclusively into acetyl-CoA units via β-oxidation, the catabolism of fatty acids with an odd number of carbons yields both acetyl-CoA and a final three-carbon unit, propionyl-CoA. cam.ac.ukwikipedia.org The 2-MCC provides an efficient route for processing this propionyl-CoA. wikipedia.org
The significance of this pathway extends beyond odd-chain fatty acids. Propionyl-CoA is also a breakdown product from several other important metabolic sources:
Branched-chain amino acids : The degradation of amino acids such as isoleucine, valine, and threonine produces propionyl-CoA. ontosight.ainih.gov
Cholesterol : The catabolism of the cholesterol side chain also generates propionyl-CoA. cam.ac.ukontosight.ai
In all these cases, the resulting propionyl-CoA is funneled into the 2-methylcitrate cycle. wikipedia.org The cycle ultimately cleaves 2-methylisocitrate (formed from this compound) into succinate and pyruvate. wikipedia.orgnih.gov These products are valuable metabolites that can be readily integrated into the cell's central energy-producing pathways. Succinate is a direct intermediate of the TCA cycle, and pyruvate can be converted to acetyl-CoA to enter the TCA cycle or used as a precursor for gluconeogenesis. ontosight.airesearchgate.net Therefore, the catabolism involving this compound is not merely a detoxification mechanism but also a way to salvage carbon for energy and biosynthesis. cam.ac.ukresearchgate.net
Table 2: Primary Sources of Propionyl-CoA Leading to the 2-Methylcitrate Cycle
| Metabolic Source | Description |
|---|---|
| Odd-Chain Fatty Acids | β-oxidation results in acetyl-CoA units and one final propionyl-CoA molecule. cam.ac.ukwikipedia.org |
| Branched-Chain Amino Acids | Catabolism of isoleucine, valine, and threonine yields propionyl-CoA. ontosight.ainih.gov |
| Cholesterol | Breakdown of the cholesterol side-chain produces propionyl-CoA. cam.ac.ukontosight.ai |
Enzymology and Mechanistic Insights of Cis 2 Methylaconitate Transformations
Enzymes Catalyzing cis-2-Methylaconitate Formation and Interconversion
The synthesis of this compound from 2-methylcitrate is accomplished through two distinct enzymatic strategies across different bacterial species, one involving a single enzyme and another requiring a two-enzyme system. plos.orgcam.ac.uk
In many bacteria, including Escherichia coli and Salmonella enterica, the dehydration of 2-methylcitrate is catalyzed by a single enzyme, 2-methylcitrate dehydratase, encoded by the prpD gene. uniprot.orgnih.gov This enzyme is also referred to as Mcd. researchgate.net PrpD specifically catalyzes the stereospecific dehydration of the (2S,3S)-2-methylcitrate isomer to produce this compound. uniprot.orgnih.govuniprot.org A key characteristic of PrpD is that it is an Fe/S-independent enzyme and does not catalyze the subsequent rehydration of this compound to 2-methylisocitrate, a step that is handled by other enzymes in the pathway. nih.govnih.gov While its primary substrate is (2S,3S)-2-methylcitrate, PrpD from E. coli has been shown to exhibit a lack of absolute stereospecificity, being able to dehydrate at least two of the four diastereomers of 2-methylcitrate to form either the (Z)- or (E)-isomer of 2-methylaconitate. acs.org However, the physiologically relevant pathway proceeds via (Z)-2-methylaconitate (this compound). acs.org
Table 1: Properties of 2-Methylcitrate Dehydratase (PrpD/Mcd)
| Property | Description | Source(s) |
| Gene | prpD | uniprot.orguniprot.org |
| Enzyme Name | 2-Methylcitrate Dehydratase (Mcd) | researchgate.net |
| EC Number | 4.2.1.79 | uniprot.orguniprot.org |
| Function | Dehydration of (2S,3S)-2-methylcitrate | uniprot.orguniprot.org |
| Product | This compound | uniprot.orguniprot.org |
| Stereospecificity | Specific for the (2S,3S) isomer of 2-methylcitrate. | nih.govuniprot.org |
| Cofactor Requirement | Fe/S-independent | nih.govnih.gov |
| Organisms | Escherichia coli, Salmonella enterica, Mycobacterium tuberculosis | uniprot.orgnih.govuniprot.org |
In some bacteria, such as Shewanella oneidensis and Vibrio cholerae, the prpD gene is absent and is functionally replaced by two other genes, acnD and prpF. plos.orgosti.gov The acnD gene encodes an aconitase-like dehydratase, which is an Fe/S-dependent enzyme. nih.govuniprot.org AcnD catalyzes the stereospecific dehydration of (2S,3S)-2-methylcitrate, but unlike PrpD, it produces 2-methyl-trans-aconitate. uniprot.org In some contexts, the product is identified as 4-methyl-cis-aconitate. plos.org This product is not a substrate for the next enzyme in the cycle, aconitase B (AcnB), necessitating the action of an isomerase. plos.orgosti.gov AcnD from S. oneidensis can also act on citrate (B86180) and cis-aconitate, though less efficiently than with its primary substrate. uniprot.orgcreative-enzymes.com It does not act on 2-methylisocitrate or isocitrate. nih.govuniprot.org
Table 2: Properties of Aconitase-like Dehydratase (AcnD)
| Property | Description | Source(s) |
| Gene | acnD | plos.orguniprot.org |
| Enzyme Name | 2-Methylcitrate dehydratase (2-methyl-trans-aconitate forming) | uniprot.org |
| EC Number | 4.2.1.117 | uniprot.orgebi.ac.uk |
| Function | Dehydration of (2S,3S)-2-methylcitrate | uniprot.org |
| Product | 2-Methyl-trans-aconitate or 4-methyl-cis-aconitate | plos.orguniprot.org |
| Cofactor Requirement | Fe/S-dependent | nih.gov |
| Organisms | Shewanella oneidensis, Vibrio cholerae | nih.govosti.gov |
In organisms that utilize the AcnD enzyme, the prpF gene product is essential. nih.govosti.gov PrpF functions as a 2-methylaconitate isomerase, catalyzing the crucial stereo-conversion of the AcnD product (2-methyl-trans-aconitate or 4-methyl-cis-aconitate) into this compound. plos.orgosti.govuniprot.org This isomerization ensures that the correct substrate is available for the subsequent hydration step catalyzed by aconitase (AcnB). osti.govnih.gov The catalytic mechanism of PrpF is proposed to involve a base-catalyzed proton abstraction coupled with a rotation around the C2-C3 bond of the substrate. uniprot.orgnih.gov The combined activities of AcnD and PrpF are necessary and sufficient to replace the function of PrpD in organisms that lack the latter. plos.orgosti.gov
Table 3: Properties of 2-Methylaconitate Isomerase (PrpF)
| Property | Description | Source(s) |
| Gene | prpF | uniprot.org |
| Enzyme Name | 2-Methyl-aconitate Isomerase | uniprot.org |
| EC Number | 5.3.3.- | uniprot.org |
| Function | Isomerization of AcnD product to this compound. | plos.orgosti.gov |
| Substrate | 2-Methyl-trans-aconitate / 4-methyl-cis-aconitate | plos.orguniprot.org |
| Product | This compound | osti.gov |
| Mechanism | Base-catalyzed proton abstraction and bond rotation. | uniprot.orgnih.gov |
| Organisms | Shewanella oneidensis, Vibrio cholerae | nih.govosti.gov |
Enzymatic Reaction Mechanisms and Catalytic Chemistry
The enzymes that transform this compound employ distinct and stereochemically precise catalytic mechanisms.
The dehydration of (2S,3S)-methylcitrate by PrpD is mechanistically notable because it proceeds via an unusual syn-elimination of water. uniprot.orgresearchgate.net In this reaction, the proton and the hydroxyl group are removed from the same face of the substrate molecule. This is in contrast to the more common anti-elimination mechanism seen in many other dehydratases. This unique stereochemical course may explain the need for a dedicated enzyme like PrpD, whose sequence shows little relation to other known enzymes. researchgate.netnih.gov
Following its formation, this compound is rehydrated to form (2R,3S)-2-methylisocitrate. researchgate.net This reaction is catalyzed by a housekeeping aconitase, typically Aconitase B (AcnB), the same enzyme that functions in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netosti.gov In contrast to the PrpD-catalyzed dehydration, the hydration of this compound by AcnB occurs through a standard anti-addition of water. uniprot.orgresearchgate.net AcnB from E. coli has an apparent Km of 210 µM for (2R,3S)-2-methylisocitrate but displays no activity with (2S,3S)-methylcitrate, highlighting the stereospecificity of the pathway. researchgate.netnih.gov The ability of general aconitases like AcnA and AcnB to catalyze this step demonstrates the metabolic integration between the 2-methylcitrate cycle and the central TCA cycle. nih.govuniprot.org
Isomerization Mechanisms (e.g., base-catalyzed proton abstraction by PrpF)
The isomerization of aconitate and its analogs, including this compound, is a critical step in various metabolic pathways. One key enzyme involved in this process is 2-methylaconitate isomerase, also known as PrpF. The proposed mechanism for PrpF-catalyzed isomerization involves a base-catalyzed proton abstraction. nih.govresearchgate.net This reaction is thought to proceed through the removal of a proton, facilitated by a basic residue in the enzyme's active site, coupled with a rotation around the C2-C3 bond of the substrate. nih.govresearchgate.netnih.govproteopedia.org
In the case of PrpF from Shewanella oneidensis, the residue Lys73 has been identified as being critical for this catalytic function. nih.govresearchgate.netnih.gov The isomerization of 2-methyl-trans-aconitate to 2-methyl-cis-aconitate by PrpF is distinct from an allylic rearrangement. An allylic rearrangement would result in a different product, 4-methyl aconitate. nih.gov Furthermore, the active site of PrpF appears to contain only a single catalytic acid/base, Lys73, which is positioned adjacent to the C4 of the substrate. An enzyme catalyzing an allylic rearrangement would typically require two catalytic acid/base residues for proton abstraction and subsequent reprotonation steps. nih.gov
The function of PrpF is particularly important in bacteria that utilize an aconitase-like enzyme (AcnD) for the dehydration of 2-methylcitrate. nih.govnih.gov The product of the AcnD reaction is not a direct substrate for the subsequent enzyme in the pathway, aconitase. researchgate.netnih.gov Therefore, PrpF is required to isomerize the AcnD product into the correct stereoisomer that can be utilized by aconitase. researchgate.netnih.gov This makes the isomerase activity of PrpF an essential part of the 2-methylcitric acid cycle in these organisms. nih.govresearchgate.netnih.gov In some microorganisms, the product of the AcnD reaction is likely 4-methyl-cis-aconitate, which is then isomerized by PrpF to 2-methyl-cis-aconitate. plos.org
Enzyme Kinetics and Substrate Specificity for this compound Analogues
The kinetic parameters of enzymes that metabolize this compound and its analogs provide valuable insights into their efficiency and substrate preferences.
Apparent K_m and V_max Values for this compound
The kinetic constants, Michaelis constant (K_m) and maximum velocity (V_max), have been determined for aconitase enzymes (AcnA and AcnB) from Salmonella enterica with this compound as the substrate. For these enzymes, K_m values were found to be in the range of 180 to 229 μM, and V_max values ranged from 50 to 60 μM min⁻¹. plos.org In another study, the aconitase AcnB from Escherichia coli showed an apparent K_m of 210 μM for (2R,3S)-2-methylisocitrate, a related substrate. nih.gov The enzyme PrpD, a methylcitrate dehydratase from E. coli, has a K_m of 440 μM for its primary substrate, (2S,3S)-methylcitrate. nih.govuniprot.org
Comparative Analysis of Enzyme Affinities for cis-Aconitate versus this compound
Studies comparing the enzymatic activity on cis-aconitate versus this compound reveal differences in substrate preference. The catalytic efficiencies of Salmonella enterica aconitases, AcnA and AcnB, were found to be 40 and 60 times lower, respectively, when this compound was the substrate compared to cis-aconitate. plos.org This indicates a higher affinity and/or turnover rate for the non-methylated analog. The methylcitrate dehydratase (PrpD) from Escherichia coli can hydrate (B1144303) cis-aconitate, but at a rate that is five times lower than its primary dehydration reaction with (2S,3S)-methylcitrate. nih.gov This suggests that while there is some cross-reactivity, the enzyme is significantly more efficient with its specific substrate in the methylcitrate cycle.
Structural Biology of this compound-Related Enzymes
The three-dimensional structures of enzymes that interact with this compound provide crucial information about their catalytic mechanisms and substrate specificity.
Crystal Structures of 2-Methylaconitate Isomerases (PrpF) and Active Site Characterization
The crystal structure of the PrpF protein from Shewanella oneidensis has been solved, both in its apo form and complexed with ligands such as trans-aconitate and malonate. nih.govresearchgate.netnih.govosti.govrcsb.orgnih.govrcsb.org These structures, resolved at high resolutions (e.g., 2.0 Å and 1.22 Å), reveal a protein fold that is strikingly similar to other non-PLP-dependent isomerases and racemases. nih.govresearchgate.netnih.govrcsb.org The active site of PrpF is characterized by the presence of key residues involved in substrate binding and catalysis. uniprot.org In the complex with trans-aconitate, the ligand is bound in a cleft, and the structure suggests that the isomerization proceeds via a base-catalyzed proton abstraction coupled with rotation around the C2-C3 bond. nih.gov
The residue Lys73 is positioned to act as the catalytic base, abstracting a proton from the substrate. nih.govresearchgate.netnih.gov In vivo studies have confirmed that substitutions of Lys73 or another key residue, Cys107, in S. enterica lead to a failure to support growth on propionate (B1217596), highlighting their critical roles in the enzyme's function. plos.orgosti.govnih.govrcsb.org The structure of a PrpF variant with a K73E substitution in complex with trans-aconitate provides further insights into the catalytic mechanism of the wild-type enzyme. plos.orgosti.govnih.gov
Insights into Substrate Binding and Catalytic Residues in Dehydratases and Hydratases
The enzymes responsible for the dehydration and hydration of substrates related to this compound, such as aconitase and methylcitrate dehydratase, have distinct active site features. Aconitase is an iron-sulfur protein containing a [4Fe-4S] cluster that is essential for its catalytic activity. mdpi.comgenome.jp This cluster directly participates in the binding of the substrate. mdpi.comgenome.jp In the catalytic mechanism of aconitase, a serine residue (Ser642) acts as a general base to abstract a proton, while a histidine residue (His101), stabilized by an aspartate (Asp100), acts as a general acid to protonate the leaving hydroxyl group. ebi.ac.uk Another aspartate residue (Asp165) helps to correctly orient the substrate within the active site. ebi.ac.uk
In contrast, the 2-methylcitrate dehydratase (PrpD) from E. coli is a cofactor-less enzyme. nih.govnih.gov It catalyzes an unusual syn-elimination of water from (2S,3S)-methylcitrate, whereas the subsequent hydration of this compound by aconitase (AcnB) occurs via a typical anti-addition. nih.govuniprot.org This difference in stereochemistry may explain the need for a distinct dehydratase in the methylcitrate cycle. nih.gov
Biological Roles and Systemic Significance of Cis 2 Methylaconitate
Role in Microbial Physiology and Growth
cis-2-Methylaconitate is a key intermediate in the methylcitrate cycle, a metabolic pathway crucial for the growth and survival of many microorganisms. This cycle is primarily involved in the metabolism of propionate (B1217596), a short-chain fatty acid that can serve as both a vital carbon source and a potential cellular toxin.
For numerous bacteria, the ability to utilize alternative carbon sources is a significant advantage for survival. Propionate, an abundant catabolite in various environments, represents a rich source of carbon for microorganisms capable of its metabolism. researchgate.net The 2-methylcitric acid cycle (2-MCC) is a widespread pathway for propionate catabolism in microorganisms. researchgate.netplos.org In this cycle, propionyl-CoA is converted to pyruvate (B1213749) and succinate (B1194679). rockefeller.eduwikipedia.org
The process begins with the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-methylcitrate. researchgate.net This is then dehydrated by the enzyme methylcitrate dehydratase (PrpD) to yield this compound. researchgate.netcam.ac.uk In some bacteria, such as Shewanella oneidensis, this step is carried out by the combined action of methylcitrate dehydratase (AcnD) and methylaconitate cis-trans isomerase (PrpF). cam.ac.uknih.gov Subsequently, the enzyme aconitase (AcnB) hydrates this compound to form (2R,3S)-2-methylisocitrate. wikipedia.orgresearchgate.net Finally, 2-methylisocitrate lyase cleaves this molecule into pyruvate and succinate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle to generate energy and biomass. rockefeller.eduwikipedia.org
Microorganisms that utilize this pathway include a diverse range of bacteria such as Escherichia coli, Salmonella enterica, Mycobacterium tuberculosis, and Pseudomonas aeruginosa. plos.orgresearchgate.netresearchgate.net For instance, both M. tuberculosis and the non-pathogenic M. smegmatis preferentially use the methylcitrate cycle for growth on propionate. rockefeller.edu
Table 1: Key Enzymes and Reactions in the Methylcitrate Cycle Involving this compound
| Step | Substrate | Enzyme(s) | Product | Organism Example(s) |
| 1 | (2S,3S)-Methylcitrate | Methylcitrate dehydratase (PrpD) or AcnD + PrpF | This compound | E. coli, S. enterica, S. oneidensis |
| 2 | This compound | Aconitase (AcnB) | (2R,3S)-2-Methylisocitrate | E. coli, S. enterica |
While propionate can be a valuable nutrient, its accumulation to high concentrations can be toxic to microbial cells, leading to growth inhibition even when other preferable carbon sources like glucose are available. biorxiv.org Therefore, the methylcitrate cycle, in which this compound is an essential intermediate, also functions as a crucial detoxification pathway. cam.ac.ukbiorxiv.org By converting potentially harmful propionate and its derivative, propionyl-CoA, into less toxic, metabolizable products, microorganisms can mitigate its detrimental effects. researchgate.netresearchgate.net
The importance of this detoxification role is highlighted in mutant strains of microorganisms that lack a functional methylcitrate cycle. For example, in Salmonella enterica, a deletion of the methylcitrate synthase gene, prpC, results in significant growth inhibition when propionate is present in the medium. cam.ac.uk Similarly, in Mycobacterium smegmatis strains where the methylcitrate cycle is impaired, the accumulation of propionate-derived toxic intermediates has been observed. rockefeller.edu These findings underscore the dual significance of the methylcitrate pathway, and by extension this compound, in both nutrient assimilation and cellular detoxification.
Recent research has implicated this compound and the methylcitrate cycle in bacterial virulence and the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces. Biofilms are notoriously resistant to antibiotics and host immune responses.
An untargeted metabolomics study of Pseudomonas aeruginosa revealed that the levels of this compound were significantly higher in biofilm cells compared to their planktonic (free-swimming) counterparts. frontiersin.org Specifically, a 6.6-fold increase was observed in biofilm cells. frontiersin.org This suggests a potential role for this metabolite in the establishment or maintenance of the biofilm phenotype.
Furthermore, in Pseudomonas aeruginosa, the enzyme 2-methylaconitate cis-trans isomerase (PrpF), which is involved in the formation of this compound from its isomer, has been associated with drug resistance and stress responses. plos.orgresearchgate.net Deletion of genes in the two-component regulatory system CprRS in P. aeruginosa led to a decrease in several proteins, including PrpF, which was linked to diminished virulence. plos.org Additionally, some fatty acids similar in structure to intermediates in related pathways, such as cis-2-decenoic acid, have been shown to influence biofilm formation and dispersal in various bacteria. mdpi.complos.org
Involvement in Host-Pathogen Interactions
The metabolic pathways of pathogenic bacteria are finely tuned to the host environment. The methylcitrate cycle, with this compound as a central player, is no exception and has been shown to be important in the context of infection.
During infection, pathogenic bacteria like Mycobacterium tuberculosis must adapt their metabolism to utilize the carbon sources available within the host. rockefeller.edu Fatty acids and cholesterol, which are present in the host, can be degraded by the bacterium to produce propionyl-CoA. rockefeller.edu This makes the methylcitrate cycle, and therefore the production of this compound, crucial for the pathogen's ability to thrive and persist.
Studies using mouse models of infection have demonstrated the importance of this pathway. A mutant strain of M. tuberculosis lacking isocitrate lyase/methylisocitrate lyase, a key enzyme in the methylcitrate cycle, was rapidly cleared from the lungs of infected mice. rockefeller.edu This indicates that the ability to metabolize propionate via this pathway is essential for the virulence of M. tuberculosis. The production of this compound is an integral part of this metabolic route, linking it directly to the bacterium's pathogenic potential. rockefeller.eduresearchgate.net
The essential role of the methylcitrate cycle in various pathogens, coupled with the absence of this pathway in mammals, makes it an attractive target for the development of new antimicrobial drugs. biorxiv.org By inhibiting key enzymes in this pathway, it may be possible to disrupt bacterial growth and virulence.
One promising target is the enzyme AcnD, which catalyzes the conversion of 2-methylcitrate to an isomer of this compound. biorxiv.org Since AcnD has no counterpart in mammalian cells, inhibitors of this enzyme could selectively target pathogenic bacteria. biorxiv.org Blocking this step would lead to the accumulation of toxic metabolic intermediates, causing energy deficits and metabolic imbalances within the bacterium. biorxiv.org This strategy could be particularly effective against a range of Gram-negative bacteria, including Pseudomonas, Acinetobacter, and Burkholderia, which are known to cause a variety of diseases in humans, animals, and plants. biorxiv.org The development of such targeted metabolic interventions represents a promising avenue for combating antibiotic-resistant infections. biorxiv.orgisciii.es
Accumulation in Metabolic Perturbations
Metabolomic Signatures in Propionic Acidemia Models
Propionic acidemia (PA) is an autosomal recessive metabolic disorder characterized by a deficiency in the enzyme propionyl-CoA carboxylase (PCC). ohsu.edumedscape.com This enzyme is crucial for the breakdown of several amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. medscape.comnewenglandconsortium.org A defect in PCC leads to the accumulation of its substrate, propionyl-CoA, and other derived metabolites. ohsu.edunih.gov
In models of propionic acidemia, the buildup of propionyl-CoA leads to its entry into alternative metabolic pathways. One such pathway involves the condensation of propionyl-CoA with oxaloacetate by citrate (B86180) synthase, an enzyme of the Krebs cycle. This reaction, which normally uses acetyl-CoA, produces 2-methylcitrate instead. nih.govresearchgate.net Subsequent enzymatic action leads to the formation of this compound.
Metabolomic studies of various propionic acidemia models, including patient-derived hepatocytes and murine models, have consistently identified elevated levels of 2-methylcitrate and its derivatives as a key biochemical signature of the disease. researchgate.netresearchgate.netnih.gov For instance, in a mouse model of PA, metabolomic analysis revealed a significant accumulation of both 2-methylcitrate and this compound, indicating that excess propionyl-CoA is shunted into the Krebs cycle, forming these aberrant metabolites. researchgate.netresearchgate.net The accumulation of these compounds serves as a reliable biomarker for diagnosing and monitoring propionic acidemia. nih.govoaanews.org
Table 1: Key Research Findings in Propionic Acidemia Models
| Model System | Key Findings | Reference(s) |
| Patient-derived primary hepatocytes | Elevated levels of 2-methylcitric acid (MCA) in PA patient cells compared to controls. | researchgate.net |
| Murine model of PA (Pcca-/-) | AAV gene therapy reduced plasma levels of 2-methylcitrate, indicating restoration of PCC activity. | nih.gov |
| amPA mouse model | Metabolomic analysis confirmed elevated 2-methylcitrate and this compound in PA mice, indicating propionyl-CoA conjugation to Krebs cycle intermediates. | researchgate.netresearchgate.net |
| Human patients with propionic acidemia | Urine analysis after injection of labeled propionate showed significant peaks of methylcitrate. | pnas.org |
Association with Altered Metabolic States in Other Organisms (excluding clinical human data)
The accumulation of this compound is not limited to propionic acidemia models but is also observed in other organisms experiencing metabolic shifts, particularly those involving the 2-methylcitrate cycle (2-MCC). The 2-MCC is a primary pathway for propionate catabolism in many microorganisms, including bacteria and fungi. plos.orgmdpi.com
In the fungus Candida albicans, a transition from yeast to hyphal form, which is associated with virulence, shows a significant increase in metabolites of the 2-methylcitrate cycle, including a 3.96-fold increase in this compound. frontiersin.org This suggests a greater reliance on alternative carbon sources, such as fatty acids that produce propionyl-CoA, during this morphological switch. frontiersin.org Similarly, in knockout strains of C. albicans (yck2Δ), which exhibit derepressed hyphal growth, there is a consistent accumulation of methyl citrate and this compound. frontiersin.org
In the protozoan parasite Toxoplasma gondii, which lacks the mammalian pathway for propionyl-CoA detoxification, the 2-MCC is essential. nih.gov Genetic disruption of the 2-MCC, specifically by knocking out the gene for 2-methylisocitrate lyase (prpb), leads to the accumulation of upstream intermediates, including 2-methylcitrate and a putative increase in this compound. nih.gov This accumulation is associated with increased sensitivity to propionic acid, highlighting the cycle's role in detoxification. nih.gov
Studies in bacteria like Salmonella enterica and Shewanella oneidensis have elucidated the enzymatic steps that produce this compound. plos.orgacs.org In these organisms, the dehydration of 2-methylcitrate is a key step in propionate metabolism, and the resulting this compound is a direct substrate for aconitase enzymes, which convert it to 2-methylisocitrate. plos.orgacs.org
Table 2: this compound in Altered Metabolic States of Various Organisms
| Organism | Metabolic State / Condition | Observation | Reference(s) |
| Candida albicans | Yeast-to-hyphae transition | 3.96-fold increase in this compound. | frontiersin.org |
| Candida albicans | yck2Δ knockout strain | Consistent accumulation of methyl citrate and this compound. | frontiersin.org |
| Toxoplasma gondii | prpb-ko mutant (disrupted 2-MCC) | Accumulation of 2-MCC intermediates, including a putative increase in this compound. | nih.gov |
| Salmonella enterica | Propionate catabolism | Aconitase enzymes (AcnA and AcnB) catalyze the conversion of this compound to 2-methylisocitrate. | acs.org |
Broader Biological Context
Presence in Diverse Biological Systems (e.g., bacteria, fungi, plants, mammalian cells, excluding clinical)
This compound is a metabolite that has been identified across a wide range of biological systems, from prokaryotic bacteria to eukaryotic fungi, plants, and mammalian cells. hmdb.ca Its presence is primarily linked to the 2-methylcitrate cycle, a pathway for the metabolism of propionate. plos.orgmdpi.com
Bacteria: The 2-methylcitrate cycle is a well-characterized pathway for propionate catabolism in numerous bacteria, including Salmonella enterica, Escherichia coli, Mycobacterium tuberculosis, and Shewanella oneidensis. plos.org In these organisms, this compound is a key intermediate formed from 2-methylcitrate. plos.orgcam.ac.uk
Fungi: The 2-methylcitrate cycle was first identified in the fungus Yarrowia lipolytica (formerly Candida lipolytica). plos.orgtandfonline.com It is also operational in other fungi, such as Aspergillus nidulans and the human pathogen Candida albicans, where this compound serves as an intermediate in propionate detoxification and utilization. mdpi.comfrontiersin.org
Plants: While the 2-methylcitrate cycle is not as extensively studied in plants as it is in microbes, evidence suggests its presence. Metabolomic studies have detected this compound in various plant species. hmdb.ca For instance, under hypoxic conditions, some plants show alterations in Krebs cycle intermediates, and related compounds like cis-aconitate have been observed to accumulate. mdpi.com
Mammalian Cells: In mammalian cells, the primary route for propionyl-CoA metabolism is not the 2-methylcitrate cycle. However, under conditions of metabolic stress, such as in the genetic disorder propionic acidemia, this alternative pathway becomes active. nih.govresearchgate.net Consequently, this compound can be detected in mammalian cells and fluids when the primary pathway is impaired. researchgate.netresearchgate.net
Table 3: Detection of this compound in Diverse Biological Systems
| Biological System | Organism Example(s) | Context of Detection | Reference(s) |
| Bacteria | Salmonella enterica, Shewanella oneidensis | Intermediate in the 2-methylcitrate cycle for propionate catabolism. | plos.org |
| Fungi | Yarrowia lipolytica, Candida albicans | Intermediate in the 2-methylcitrate cycle. | plos.orgfrontiersin.org |
| Plants | General metabolomic surveys | Detected as a naturally occurring metabolite. | hmdb.ca |
| Mammalian Cells | Murine models of propionic acidemia | Accumulates as a result of a primary metabolic block, indicating pathway shunting. | researchgate.netresearchgate.net |
Advanced Research Methodologies and Analytical Approaches for Cis 2 Methylaconitate
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is indispensable for assessing compound purity and for monitoring the progress of chemical or enzymatic reactions. By implementing at-line HPLC monitoring, the consumption of reactants and the formation of products can be tracked in near-real time.
Computational and Systems Biology Approaches
Genome-Scale Metabolic Models (GSMs) for Flux Balance Analysis and Pathway Prediction
Genome-scale metabolic models (GEMs) are powerful computational tools for simulating an organism's metabolism. nih.gov By integrating genomic and other omics data, GEMs can predict metabolic fluxes and elucidate pathway functionalities under various conditions. nih.govfrontiersin.org Flux balance analysis (FBA) is a key mathematical technique used with GEMs to predict steady-state reaction fluxes, assuming that organisms have evolved to optimize a specific biological objective, such as growth rate. d-nb.info
These models have been instrumental in understanding pathways involving cis-2-Methylaconitate. For instance, in Pseudomonas aeruginosa, the 2-methylcitrate cycle (2MCC), where this compound is an intermediate, is crucial for propionate (B1217596) catabolism. nih.gov GEMs can help predict the flow of metabolites through this cycle and identify essential enzymes. nih.govbrookes.ac.uk The process of creating these models can be semi-automated, using algorithms to curate metabolic networks and identify missing or incorrect reactions, as demonstrated in a study on Mycoplasma gallisepticum. plos.org The development of GEMs can also be aided by comparative reconstruction approaches that leverage existing high-quality models of related species. nih.gov
Topological Machine Learning for Enzyme Inhibitor Identification
A novel approach for identifying potential inhibitors of enzymes involved in this compound metabolism is the use of topological machine learning. biorxiv.orgbiorxiv.org This method analyzes the spatial arrangement and connectivity of atoms in potential drug compounds to predict their interaction with target proteins. biorxiv.org
Specifically, this technique has been applied to identify inhibitors for 2-methylcitrate dehydratase (AcnD), an enzyme that converts 2-methylcitrate to an isomer of 2-methyl-cis-aconitate. biorxiv.orgplos.org By creating topological "fingerprints" of molecules, researchers can screen large compound libraries for potential inhibitors that bind to the active site of AcnD. biorxiv.orgbiorxiv.org This strategy is promising for developing new antimicrobials, as the methylcitrate pathway is essential for the survival of many pathogenic bacteria that rely on host-derived fatty acids and amino acids for metabolism. biorxiv.orgbiorxiv.org
Metabolomic Data Interpretation and Pathway Enrichment Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Untargeted metabolomics has been used to identify changes in the levels of this compound and other metabolites in response to various stimuli or genetic modifications. frontiersin.org For example, in Pseudomonas aeruginosa biofilms, this compound levels were found to be significantly increased compared to planktonic cells. frontiersin.org
Pathway enrichment analysis is a computational method used to determine if a set of metabolites is significantly overrepresented within a specific metabolic pathway. frontiersin.orgplos.org This analysis helps to interpret the biological significance of metabolomic data. For instance, an increase in this compound, along with other related metabolites, can point towards the upregulation of the methylcitrate cycle. frontiersin.orgnih.gov In Staphylococcus aureus, treatment with novobiocin (B609625) led to elevated levels of this compound, suggesting a metabolic shift impacting pathways like pantothenate and CoA biosynthesis. scienceopen.comresearchgate.net
In Vitro and In Vivo Biochemical Assays
Complementing computational approaches, traditional biochemical assays remain essential for validating predictions and providing detailed characterization of enzymes and metabolic pathways.
Enzyme Activity Assays and Kinetic Parameter Determination
Enzyme activity assays are fundamental for characterizing the function of enzymes that interact with this compound. These assays measure the rate of the reaction catalyzed by the enzyme, often by monitoring the change in absorbance of a substrate or product at a specific wavelength. plos.orgtandfonline.com For example, the formation or utilization of 2-methyl-cis-aconitate can be followed spectrophotometrically at 240 nm. tandfonline.com
These assays are used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). sigmaaldrich.com The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. sigmaaldrich.com The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat is the turnover number. sigmaaldrich.com Such kinetic data is crucial for understanding enzyme function and for building accurate metabolic models. nih.govsemanticscholar.org
| Enzyme | Substrate | Km (µM) | Source Organism |
|---|---|---|---|
| PrpD | (2S,3S)-methylcitrate | 440 | Escherichia coli researchgate.net |
| AcnB | (2R,3S)-2-methylisocitrate | 210 | Escherichia coli researchgate.net |
Genetic Manipulation and Mutant Strain Analysis for Pathway Elucidation
The role of specific genes and enzymes in the metabolism of this compound is often investigated through genetic manipulation. By creating mutant strains that lack a particular gene, researchers can observe the resulting metabolic changes and infer the function of the missing enzyme. For example, studies in Salmonella enterica have used mutant strains to dissect the 2-methylcitric acid cycle. plos.org In some bacteria, like Shewanella oneidensis, the gene prpD, which encodes 2-methylcitrate dehydratase, is replaced by acnD and prpF. plos.org Experiments using S. enterica strains with a deleted prpD gene showed that the introduction of acnD and prpF from S. oneidensis could restore the ability to grow on propionate, confirming their role in the pathway. plos.org
Analysis of gene expression in mutant strains of Saccharomyces cerevisiae with defects in the TCA cycle revealed altered expression of genes involved in the methylcitrate cycle, highlighting the interconnectedness of these metabolic pathways. molbiolcell.org Similarly, in Mycobacterium tuberculosis, mutant strains lacking key enzymes of the methylcitrate cycle were used to demonstrate the pathway's importance for growth on propionate. rockefeller.edu
In vivo Metabolite Profiling in Model Organisms
In vivo metabolite profiling involves the identification and quantification of metabolites in biological samples from living organisms. nuvisan.comwuxiapptec.commdpi.com This approach provides a snapshot of the metabolic state of an organism under specific conditions and can reveal how metabolite levels, including that of this compound, change in response to genetic or environmental perturbations.
For instance, metabolomic analysis of Candida albicans revealed an accumulation of methylcitrate and this compound in a mutant strain, suggesting the presence and potential dysregulation of the methylcitrate cycle. nih.gov In Staphylococcus aureus, metabolomic profiling of strains treated with the antibiotic novobiocin showed elevated levels of this compound, indicating a metabolic response to the drug's effects. scienceopen.com These in vivo studies are crucial for understanding the physiological relevance of metabolic pathways involving this compound and for identifying potential biomarkers or drug targets. nuvisan.comwuxiapptec.com
Emerging Research Frontiers and Future Directions for Cis 2 Methylaconitate Studies
Biotechnological Applications in Microbial Metabolism
The unique enzymatic reactions and metabolic intermediates of the 2-methylcitrate cycle, including cis-2-methylaconitate, present a rich resource for biotechnological innovation. From the synthesis of valuable biopolymers to the construction of novel metabolic pathways, the 2-MCC is a focal point for metabolic engineering and synthetic biology.
Metabolic Engineering for Targeted Product Biosynthesis or Degradation
Metabolic engineering efforts have successfully harnessed the 2-methylcitrate cycle for the production of valuable bioproducts. A notable example is the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. In PHA-producing bacteria such as Burkholderia sacchari, the catabolism of propionic acid via the 2-methylcitrate cycle is directly linked to the incorporation of 3-hydroxyvalerate (3HV) monomers into the PHA polymer. nih.gov By creating mutants with a defective 2-methylcitrate synthase (prpC), researchers have been able to increase the molar content of 3HV in the resulting copolyesters, thereby altering the material properties of the biopolymer. nih.gov This demonstrates the potential to rationally engineer the 2-MCC to channel metabolic flux towards the synthesis of specific, high-value chemical compounds.
The pathway's role in breaking down toxic compounds also makes it a target for bioremediation applications. The efficient catabolism of propionate (B1217596), a common fermentation byproduct, is a key function of the 2-MCC in many microorganisms. nih.gov Engineering this pathway in robust industrial strains could enhance their tolerance to inhibitory concentrations of short-chain fatty acids, improving the efficiency of fermentation processes that utilize complex, mixed substrates.
Synthetic Biology Approaches Utilizing 2-MCC Components
The enzymes and regulatory elements of the 2-methylcitrate cycle are valuable components for the construction of novel synthetic metabolic pathways and genetic circuits. The promiscuous nature of some 2-MCC enzymes, such as the ability of 2-methylcitrate synthase (PrpC) to also catalyze the condensation of acetyl-CoA with oxaloacetate, suggests their potential utility in creating artificial metabolic routes. nih.govcam.ac.uk This enzymatic flexibility allows for the design of synthetic pathways that can produce novel molecules or complement existing metabolic networks in engineered organisms.
Furthermore, the regulatory components of the prp operon, which encodes the enzymes of the 2-MCC, are being explored for the development of biosensors. The transcription factor PrpR, which regulates the prp operon in response to the 2-MCC intermediate (2S,3S)-2-methylcitrate, has been utilized to create a propionate-sensitive biosensor in Escherichia coli. nih.gov Such biosensors can be used to monitor metabolic flux in real-time or to control the expression of target genes in response to specific metabolic cues, enabling more sophisticated and dynamic control of engineered biological systems.
Strategies for Modulating Methylcitrate Pathway Activity
The ability to precisely control the flow of metabolites through the 2-methylcitrate cycle is crucial for both biotechnological applications and for studying the pathway's role in microbial physiology. Researchers are developing both chemical and genetic tools to modulate the activity of this pathway.
Development of Specific Enzyme Inhibitors and Their Research Applications
The enzymes of the 2-methylcitrate cycle have been identified as promising targets for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa where the pathway is essential for virulence and survival. nih.govcam.ac.uk High-throughput screening and fragment-based drug design have been employed to identify and optimize inhibitors of 2-MCC enzymes. cam.ac.uk
For instance, a compound designated V-13-009920 has been identified as a direct inhibitor of the M. tuberculosis 2-methylcitrate synthase (PrpC), demonstrating the feasibility of targeting this enzyme. researchgate.net Similarly, in P. aeruginosa, both PrpC and 2-methylisocitrate lyase (PrpB) have been targeted for the development of novel antipseudomonal agents. cam.ac.uk These inhibitors not only have therapeutic potential but also serve as valuable research tools to probe the physiological consequences of blocking the 2-MCC, helping to elucidate its roles in different metabolic contexts. The inhibition of isocitrate lyase by pyruvate (B1213749) and its analogs has also been studied, which can have implications for the related 2-methylisocitrate lyase. nih.gov
Interactive Data Table: Examples of 2-Methylcitrate Cycle Enzyme Inhibitors
| Compound/Molecule | Target Enzyme | Organism | Application/Significance |
|---|---|---|---|
| V-13-009920 | 2-Methylcitrate Synthase (PrpC) | Mycobacterium tuberculosis | Potential anti-tuberculosis agent. researchgate.net |
| Fragment-based hits | 2-Methylcitrate Synthase (PrpC), 2-Methylisocitrate Lyase (PrpB) | Pseudomonas aeruginosa | Development of novel antipseudomonal agents. cam.ac.uk |
| Pyruvate | Isocitrate Lyase | Arthrobacter species | Research tool to study enzyme inhibition and metabolic regulation. nih.gov |
| 3-Nitropropionate | Isocitrate Lyase | Not specified | Reaction-intermediate analog for studying enzyme mechanism. acs.org |
| Phenyl-diketo acids | Isocitrate Lyase | Not specified | Potent inhibitors for therapeutic development. mdpi.com |
Genetic Interventions to Alter this compound Flux
Genetic manipulation of the genes encoding the 2-MCC enzymes provides a direct approach to modulate the metabolic flux through the pathway. Deletion or overexpression of key genes can redirect metabolites and elucidate the pathway's importance under different growth conditions.
In Mycobacterium tuberculosis, the deletion of the prpDC operon, which encodes 2-methylcitrate synthase and 2-methylcitrate dehydratase, resulted in the inability of the bacterium to grow on propionate as a sole carbon source and to survive within macrophages. nih.gov This highlights the critical role of the 2-MCC in the metabolism and pathogenesis of this organism. Similarly, deletion of the gene for methylisocitrate lyase in Aspergillus nidulans leads to a severe growth inhibition in the presence of propionate, demonstrating the essentiality of a functional 2-MCC for propionate detoxification in fungi. nih.gov
These genetic interventions are not only crucial for fundamental research but also for metabolic engineering. By precisely controlling the expression of 2-MCC genes, it is possible to optimize the production of desired metabolites or to enhance the degradation of specific substrates.
Unexplored Biological Functions and Regulatory Networks
Beyond its established role in propionate metabolism, the 2-methylcitrate cycle and its intermediates are likely involved in a broader range of cellular processes and regulatory networks that are still being uncovered.
The regulation of the prp operon is complex and involves multiple layers of control. In Mycobacterium smegmatis, the nitrogen regulator GlnR has been shown to directly repress the transcription of the prpDBC operon, suggesting a novel link between nitrogen metabolism and the 2-methylcitrate pathway. nih.gov Additionally, the transcription factor PrpR acts as a key regulator of the prp operon in several bacteria, often in response to an intermediate of the pathway. nih.govresearchgate.net In Bacillus thuringiensis, the prp operon is also regulated by global transcription factors CcpA and AbrB, and has been implicated in the control of sporulation. researchgate.net
There is significant crosstalk between the 2-methylcitrate cycle and other central metabolic pathways, including the TCA cycle and the glyoxylate (B1226380) shunt. nih.govnih.gov These pathways share common intermediates and enzymes, suggesting a coordinated regulation to maintain metabolic homeostasis. For example, in Pseudomonas aeruginosa, the isocitrate lyase (AceA) of the glyoxylate shunt can also function as a 2-methylisocitrate lyase, providing a metabolic bypass and mitigating the accumulation of toxic 2-MCC intermediates. researchgate.net The accumulation of 2-MCC intermediates such as propionyl-CoA and 2-methylcitrate can inhibit enzymes of the TCA cycle, indicating a feedback mechanism to control metabolic flux. nih.gov
Recent studies also suggest that intermediates of fatty acid metabolism can act as signaling molecules. For instance, cis-2-decenoic acid, a fatty acid derivative, is involved in the regulation of biofilm formation and dispersion in various bacteria. researchgate.netnih.gov It is plausible that this compound or other intermediates of the 2-MCC could also have signaling roles, a possibility that warrants further investigation. The full extent of the regulatory networks governing the 2-MCC and the potential signaling functions of its intermediates remain exciting and largely unexplored frontiers in microbiology.
Identification of Novel Enzymes and Metabolic Connections
The canonical 2-methylcitrate cycle involves a set of core enzymes, but recent research has revealed a greater enzymatic diversity and more complex metabolic interplay than previously understood. The conversion of 2-methylcitrate to 2-methylisocitrate via the this compound intermediate is a key area of this emerging complexity. This isomerization is carried out by the sequential action of a methylcitrate dehydratase (MCD) and an aconitase (ACN) rockefeller.edu. However, some organisms may utilize a single enzyme, 2-methylcitrate dehydratase (EC 4.2.1.79), while others employ a two-enzyme process involving a different 2-methylcitrate dehydratase (EC 4.2.1.117) and an aconitate isomerase (EC 5.3.3.7) brookes.ac.uk.
A significant finding is the metabolic link between the 2-methylcitrate cycle and the glyoxylate shunt, pathways crucial for metabolizing propionate and acetate, respectively. nih.govcam.ac.uk. Research in Pseudomonas aeruginosa has demonstrated that isocitrate lyase (AceA), the key enzyme of the glyoxylate shunt, also possesses a secondary 2-methylisocitrate lyase activity nih.govcam.ac.uk. This enzymatic promiscuity allows AceA to compensate for the loss of the primary 2-methylisocitrate lyase (PrpB), thereby mitigating the accumulation of toxic 2-MCC intermediates nih.govcam.ac.uk. This redundancy highlights a robust metabolic network and presents the possibility of dual-targeting PrpB and AceA as a potential antimicrobial strategy nih.gov.
Furthermore, detailed enzymatic studies have revealed unique catalytic mechanisms. For instance, the methylcitrate dehydratase (PrpD) catalyzes an unusual syn-elimination of water from 2-methylcitrate to form this compound, whereas the subsequent hydration to 2-methylisocitrate occurs via a more common anti-addition researchgate.net. The unique sequence of PrpD appears unrelated to other enzymes with known functions, suggesting a novel catalytic solution for this specific metabolic step researchgate.net.
| Enzyme | Abbreviation / Gene | EC Number | Function in or related to the 2-MCC | Organism Example |
|---|---|---|---|---|
| Methylcitrate Dehydratase | MCD / PrpD | 4.2.1.79 / 4.2.1.117 | Catalyzes the dehydration of 2-methylcitrate to this compound. rockefeller.edubrookes.ac.ukresearchgate.net | Aspergillus nidulans, Salmonella enterica |
| Aconitase | ACN / AcnB | 4.2.1.3 | Catalyzes the hydration of this compound to 2-methylisocitrate. rockefeller.edu | Mycobacterium smegmatis |
| Aconitate Isomerase | - | 5.3.3.7 | Part of a two-step alternative pathway for 2-methylisocitrate formation. brookes.ac.uk | - |
| Isocitrate Lyase / Methylisocitrate Lyase | ICL/MCL / AceA | 4.1.3.1 / 4.1.3.30 | Bifunctional enzyme in the glyoxylate shunt with secondary 2-methylisocitrate lyase activity. rockefeller.edunih.gov | Mycobacterium tuberculosis, Pseudomonas aeruginosa |
| 2-Methylisocitrate Lyase | MCL / PrpB | 4.1.3.30 | Cleaves 2-methylisocitrate into pyruvate and succinate (B1194679). rockefeller.edunih.gov | Pseudomonas aeruginosa |
Post-Translational Modifications and Regulation of 2-MCC Enzymes
Research is beginning to connect the flux through the 2-methylcitrate cycle with cellular regulatory networks, particularly through post-translational modifications (PTMs). A compelling link has been established between perturbed propionate metabolism and epigenetic changes that impact gene expression and cardiac function nih.govresearchgate.net. In a mouse model of propionic acidaemia, where the processing of propionyl-CoA is impaired, the accumulation of 2-MCC intermediates like 2-methylcitrate and this compound is observed nih.gov. This metabolic disruption leads to an increase in histone propionylation and acetylation nih.gov. These PTMs on histone lysine residues can alter chromatin structure and regulate gene transcription, demonstrating a direct mechanism by which metabolic status, reflected by intermediates such as this compound, can influence the cellular transcriptome and lead to physiological consequences like cardiac dysfunction nih.gov. This suggests that enzymes within the 2-MCC may be indirectly regulated by the downstream effects of their products on the epigenome. While direct PTM of 2-MCC enzymes is a less explored area, the broader context of metabolic regulation suggests it is a promising avenue for future investigation.
Research Challenges and Future Methodological Advancements
Advancing the understanding of this compound requires overcoming significant analytical and data-integration challenges. Future progress will depend heavily on methodological innovations that can provide a more precise and comprehensive view of the 2-methylcitrate cycle in complex biological systems.
Overcoming Stereochemical Ambiguities in 2-MCC Intermediates
A significant challenge in studying the 2-MCC is the stereochemistry of its intermediates. The pathway's components, such as 2-methylisocitric acid, can exist as multiple stereoisomers wikipedia.org. For example, studies have specifically measured intermediates like (2R,3S)-2-methylcitrate and (2S, 3S)-2-methylcitrate, indicating that resolving these isomers is critical for accurately understanding the metabolic flux nih.govcam.ac.uk. The enzymatic reactions themselves are highly stereospecific; as noted, the formation of this compound proceeds via a syn-elimination, while its subsequent hydration is an anti-addition researchgate.net. This stereochemical complexity demands analytical methods capable of separating and unambiguously identifying each isomer. Current research often relies on advanced chromatographic techniques coupled with mass spectrometry, but there is a continuous need for improved methods to baseline-separate all stereoisomers and establish their absolute configurations in biological samples.
Enhancing Analytical Sensitivity for Low-Abundance Metabolites
Many intermediates of the 2-MCC, including this compound, are often present at low concentrations, making their detection and quantification challenging. To address this, researchers are increasingly employing targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for detecting low-abundance metabolites rockefeller.edu. The optimization of sample preparation and chromatographic separation is crucial. This includes the use of advanced columns and carefully designed gradient elution programs to enhance the signal from target analytes scienceopen.comfrontiersin.org.
Future advancements may come from novel analytical platforms. One such concept involves the use of probe compounds immobilized on arrays google.comgoogle.com. These probes, which could be substrate analogs, would allow for the specific capture and detection of enzymes from a cell extract, providing an activity-based readout that could be more sensitive than direct metabolite measurement for assessing pathway flux google.comgoogle.com.
| Methodological Approach | Principle | Advantage for 2-MCC Analysis | Reference |
|---|---|---|---|
| Targeted LC-MS/MS | Combines liquid chromatography separation with mass spectrometry to specifically detect and quantify known metabolites. | High sensitivity and specificity for detecting low-abundance intermediates like this compound. | rockefeller.edu |
| Advanced Chromatography | Utilization of specialized columns (e.g., HSS T3) and optimized mobile phase gradients. | Improves separation of structurally similar compounds, including stereoisomers, and enhances signal intensity. | scienceopen.comfrontiersin.org |
| Untargeted Metabolomics with Network Analysis | Global profiling of all detectable metabolites, followed by computational analysis (e.g., mummichog) to identify pathways. | Can identify unexpected metabolites and pathway connections in complex biological or environmental samples. | biorxiv.org |
| Enzyme-Detecting Probe Arrays | Immobilized substrate analogs on an array capture specific enzymes from a sample, triggering a detectable signal. | A potential future method for activity-based assessment of metabolic pathways, independent of metabolite concentration. | google.comgoogle.com |
Integrating Multi-Omics Data for Comprehensive Systems Understanding
To fully grasp the role of this compound and the 2-MCC in health and disease, it is essential to integrate metabolomic data with other "omics" datasets. This systems-level approach provides a more holistic view of how metabolic perturbations are connected to genetic, transcriptomic, and proteomic changes. For instance, integrating untargeted metabolomics with genomic data in 22q11.2 deletion syndrome helped identify a distinct metabolic signature, including changes in 2-MCC-related pathways nih.gov.
Similarly, combining metabolomics with transcriptomics and epigenomics is crucial for understanding how metabolic states influence gene regulation, as seen in the link between propionate metabolism, histone modifications, and cardiac gene expression researchgate.net. In microbiology, the integration of metabolomics with metagenomics is a powerful tool for describing the metabolic activity of microbial communities and identifying biosignatures in unique environments biorxiv.org. Future research will increasingly rely on sophisticated computational tools, such as the R package mixOmics, to integrate these diverse and large datasets, enabling the construction of predictive models that link genotype to metabolic phenotype scienceopen.comnih.gov.
Q & A
Q. Q1. What experimental methods are recommended for synthesizing and characterizing cis-2-methylaconitate in vitro?
To synthesize this compound, enzymatic dehydration of 2-methylisocitrate using aconitate hydratase 2 (AcnB) from E. coli is a validated approach . Key steps include:
- Enzyme Purification : Use recombinant AcnB expressed in E. coli and confirm activity via spectrophotometric assays monitoring absorbance changes at 240 nm (indicative of cis-aconitate intermediate formation).
- Reaction Monitoring : Employ LC-MS or NMR to verify the final product’s structure (C/C(C(=O)O)=C(\CC(=O)O)C(=O)O) .
- Purity Validation : Ensure >95% purity via HPLC with a C18 column and UV detection at 210 nm.
Q. Q2. How can researchers detect this compound in microbial or mammalian metabolic pathways?
- Metabolomic Profiling : Use targeted LC-MS/MS with stable isotope-labeled internal standards (e.g., -labeled analogs) to distinguish this compound from structural isomers like cis-aconitate .
- Microbial Association Studies : In rumen microbiota, correlate metabolite levels with 16S rRNA sequencing data to identify taxa (e.g., Ruminococcus and Pseudobutyrivibrio) linked to this compound production .
Advanced Research Questions
Q. Q3. What experimental designs resolve contradictions in this compound’s role across different biological systems?
Discrepancies in metabolic roles (e.g., microbial vs. mammalian systems) require:
- Comparative Studies : Conduct parallel experiments in E. coli (where AcnB is the primary enzyme ) and mammalian cell lines (e.g., HepG2) to assess pathway specificity.
- Knockout Models : Use CRISPR-Cas9 to delete acnB in E. coli and measure metabolite flux via -isotopic tracing .
- Data Normalization : Account for confounding variables (e.g., pH, cofactor availability) by including internal controls in LC-MS datasets .
Q. Q4. How can researchers validate the regulatory role of this compound in post-transcriptional RNA binding by AcnB?
- RNA-IP Sequencing : Immunoprecipitate AcnB-RNA complexes in E. coli under iron-replete vs. iron-depleted conditions, followed by RNA-seq to identify bound transcripts .
- Electrophoretic Mobility Shift Assays (EMSAs) : Test binding affinity between purified AcnB and candidate mRNAs (e.g., sodB) in the presence/absence of this compound .
- Metabolite Titration : Quantify RNA-binding efficiency via surface plasmon resonance (SPR) with varying this compound concentrations.
Q. Q5. What statistical approaches address variability in this compound quantification across metabolomic studies?
- Multivariate Analysis : Apply PCA or PLS-DA to datasets from LC-MS runs to distinguish technical noise from biological variation .
- Batch Correction : Use ComBat or similar algorithms to normalize inter-laboratory variability in metabolite extraction protocols .
- Meta-Analysis : Pool data from independent studies (e.g., rumen microbiota vs. E. coli models ) using random-effects models to identify consensus pathways .
Methodological Guidance
Q. Q6. How should researchers design a hypothesis-driven study on this compound’s metabolic interactions?
- Hypothesis Framing : Use the PICO(T) framework: Population (e.g., E. coli), Intervention (e.g., acnB knockout), Comparison (wild-type), Outcome (this compound levels), Time (exponential growth phase) .
- Literature Synthesis : Prioritize primary research articles over reviews; exclude non-peer-reviewed sources (e.g., ) .
- Power Analysis : Calculate sample size using pilot data on metabolite variability (e.g., ±15% SD in LC-MS measurements) .
Q. Q7. What protocols ensure reproducibility in this compound-related experiments?
- Detailed Metadata : Document pH, temperature, and cofactors (e.g., Fe-S cluster status in AcnB ) in all experimental sections .
- Open Data Practices : Deposit raw LC-MS files in repositories like MetaboLights, adhering to FAIR principles .
- Reagent Validation : Certify enzyme activity (AcnB) via negative controls (heat-inactivated enzyme) in every assay batch .
Data Interpretation and Reporting
Q. Q8. How should researchers contextualize this compound data within broader metabolic networks?
- Pathway Mapping : Use tools like BioNavi-NP or KEGG to visualize connections to the TCA cycle and methylcitrate pathways.
- Flux Balance Analysis (FBA) : Model metabolite flux in E. coli under varying carbon sources to predict this compound accumulation .
- Cross-Species Comparisons : Contrast microbial data with eukaryotic models to infer evolutionary conservation .
Q. Q9. What criteria distinguish high-quality vs. unreliable data in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
